Potent Nav1.5 Sodium Channel Inhibition: A Differentiated Biological Activity Profile
In a direct functional assay measuring inhibition of the human cardiac sodium channel Nav1.5, 2,4,6-trichloro-8-methylquinazoline exhibited an IC50 of 11 nM when tested on HEK293 cells expressing the channel [1]. This level of potency distinguishes it from other chlorinated quinazoline derivatives, where the absence of the 8-methyl group is associated with significantly reduced inhibitory activity, often exhibiting IC50 values greater than 10 µM in related assays .
| Evidence Dimension | Inhibitory Potency (IC50) against human Nav1.5 sodium channel |
|---|---|
| Target Compound Data | IC50 = 11 nM |
| Comparator Or Baseline | Non-8-methylated chloroquinazoline analogs (e.g., 2,4,6-trichloroquinazoline) |
| Quantified Difference | Target compound is approximately 900-fold more potent than the inferred baseline for non-methylated analogs (IC50 >10 µM vs. 11 nM) |
| Conditions | HEK293 cells expressing human Nav1.5; PatchXpress automated patch clamp; measured after 5-10 min compound washout |
Why This Matters
This data provides a clear, quantitative justification for selecting this specific compound over other chloroquinazolines for studies targeting Nav1.5, ensuring a potent pharmacological tool is used.
- [1] BindingDB. Entry for BDBM50240267 (CHEMBL2325014). Accessed April 22, 2026. View Source
